μ-Opioid Receptor (MOR-1) Primary HTS Screening Activity
In a luminescence-based cell-based primary high-throughput screening assay at The Scripps Research Institute Molecular Screening Center, CAS 869472-87-7 was tested as a single concentration against the human mu-type opioid receptor isoform MOR-1 . The compound was classified as active in this primary screen. No comparator data for N-(1-cyanocyclopentyl)benzamide (CAS 91806-24-5) or other close analogs is available in the same assay format, precluding direct potency comparison. However, the presence of the 4-carbamoylphenoxyacetamide extension in CAS 869472-87-7—absent in CAS 91806-24-5—suggests a different mode of interaction at the receptor, as this additional pharmacophore can engage hydrogen-bonding networks unavailable to the simpler analog.
| Evidence Dimension | μ-opioid receptor primary HTS hit classification |
|---|---|
| Target Compound Data | Classified as active (single-concentration primary screen) |
| Comparator Or Baseline | N-(1-Cyanocyclopentyl)benzamide (CAS 91806-24-5): no data available in this assay |
| Quantified Difference | Not quantifiable; structural comparison only |
| Conditions | Luminescence-based cell-based primary HTS, mu-type opioid receptor isoform MOR-1 [Homo sapiens], Scripps Research Institute Molecular Screening Center |
Why This Matters
For researchers screening opioid receptor modulators, confirmation that the compound registers as active at MOR-1 in a validated HTS platform provides a starting point that the simpler N-(1-cyanocyclopentyl)benzamide cannot supply until independently tested.
